3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a propen-1-ol moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol typically involves the bromination of 2-methoxyphenylprop-2-en-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylprop-2-en-1-ol derivatives.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The exact molecular targets and pathways involved in these processes are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a propen-1-ol moiety.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its propen-1-ol moiety allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+ |
InChI Key |
PCOVKWGOIWCOBO-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/CO |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CCO |
Origin of Product |
United States |
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